![molecular formula C19H21N3O2 B149952 Acetamide, 2-amino-N-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-N-phenyl- CAS No. 138563-13-0](/img/structure/B149952.png)
Acetamide, 2-amino-N-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-N-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, 2-amino-N-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-N-phenyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of Acetamide is not fully understood. However, it is believed that Acetamide exerts its anticancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis. It is also believed to exhibit antiviral and antibacterial activity by disrupting the replication of viruses and bacteria.
Biochemical and Physiological Effects:
Acetamide has been shown to exhibit a range of biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including acetylcholinesterase and tyrosinase. Additionally, Acetamide has been shown to exhibit antioxidant activity and to modulate the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Acetamide in lab experiments is its potential to exhibit a range of biological activities, making it a versatile compound for various applications. However, one of the limitations of using Acetamide is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of Acetamide. One potential area of research is the development of Acetamide-based fluorescent probes for the detection of metal ions. Additionally, further research is needed to fully understand the mechanism of action of Acetamide and its potential applications in various fields, including medicinal chemistry and biochemistry.
Synthesemethoden
Acetamide can be synthesized using a multi-step process that involves the reaction of 2-aminobenzophenone with ethyl acetoacetate to form 2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl) phenyl ketone, which is then reacted with phenylhydrazine to form the final product, Acetamide.
Wissenschaftliche Forschungsanwendungen
Acetamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit anticancer, antiviral, and antibacterial properties. Additionally, Acetamide has been studied for its potential use as a fluorescent probe for the detection of metal ions.
Eigenschaften
CAS-Nummer |
138563-13-0 |
---|---|
Molekularformel |
C19H21N3O2 |
Molekulargewicht |
323.4 g/mol |
IUPAC-Name |
2-amino-N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-N-phenylacetamide |
InChI |
InChI=1S/C19H21N3O2/c20-13-18(23)22(16-9-2-1-3-10-16)14-19(24)21-12-6-8-15-7-4-5-11-17(15)21/h1-5,7,9-11H,6,8,12-14,20H2 |
InChI-Schlüssel |
VJBOSTNNFFLHFG-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CN(C3=CC=CC=C3)C(=O)CN |
Kanonische SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CN(C3=CC=CC=C3)C(=O)CN |
Synonyme |
ACETAMIDE, 2-AMINO-N-[2-(3,4-DIHYDRO-1(2H)-QUINOLINYL)-2-OXOETHYL]-N-PHENYL- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.